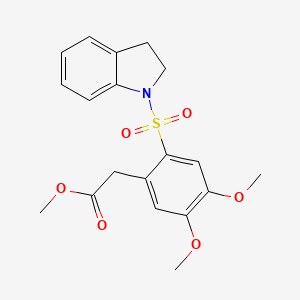![molecular formula C18H18ClN5O3S B2933371 2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide CAS No. 952884-08-1](/img/structure/B2933371.png)
2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as thiazolo[3,2-a]pyrimidines . These compounds have been the subject of research due to their potential biological activities .
Synthesis Analysis
Thiazolo[3,2-a]pyrimidines can be synthesized via a one-pot three-component fusion reaction. This involves substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . Another method involves the reaction of fused 3,4-dihydropyrimidin-2(1H)-thiones with phenacyl bromides or 3-(2-bromoacetyl)coumarins under conventional heating in acetic acid .Applications De Recherche Scientifique
Synthesis and Structural Transformation
The synthesis and base-catalyzed ring transformation of related compounds, such as β-lactams into thiazolopyrazines, outline the structural prerequisites and the potential for generating diverse heterocyclic compounds through ring transformations. This indicates the versatility of pyrazolopyrimidine and thiazolopyrimidine derivatives in synthetic chemistry for generating new molecular structures with potential biological activities (Sápi et al., 1997).
Anticancer Activity
Certain derivatives of pyrazolopyrimidines have been designed and synthesized with a focus on discovering new anticancer agents. The in vitro cytotoxic activity against various cancer cell lines suggests the potential of these compounds in cancer research and therapy. One compound showed appreciable cancer cell growth inhibition, highlighting the promise of pyrazolopyrimidine derivatives as anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Activity
Research on chloroacetamide derivatives, including those structurally related to pyrazolopyrimidines, demonstrates their use as selective herbicides, indicating a potential application in agricultural chemistry to control pests and enhance crop protection (Weisshaar & Böger, 1989).
Analgesic and Anti-inflammatory Properties
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. Such studies suggest the potential of these compounds in developing new therapeutic agents for pain and inflammation management (Selvam et al., 2012).
QSAR Studies and Antibacterial Agents
QSAR (Quantitative Structure-Activity Relationship) studies on related compounds, such as 4-oxo-thiazolidines and 2-oxo-azetidines, have been conducted to understand the structural and physicochemical parameters influencing their antibacterial activity. This research direction is crucial for designing more effective antibacterial agents (Desai et al., 2008).
Mécanisme D'action
Target of Action
The primary target of this compound is human acetylcholinesterase (hAChE) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine into acetic acid and choline . This process is crucial for the proper functioning of the nervous system.
Mode of Action
The compound interacts with hAChE, inhibiting its activity . By preventing the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of hAChE affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, memory, and learning . The increased concentration of acetylcholine in the synaptic cleft due to hAChE inhibition can enhance these processes .
Pharmacokinetics
The compound’s molecular weight (595125) and its chemical structure suggest that it may have good bioavailability .
Result of Action
The inhibition of hAChE by this compound leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved .
Propriétés
IUPAC Name |
2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-27-6-5-20-15(25)8-13-10-28-18-22-16-14(17(26)23(13)18)9-21-24(16)12-4-2-3-11(19)7-12/h2-4,7,9,13H,5-6,8,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKPMHTLQDKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2933290.png)
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2933291.png)


![N1-(4-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2933295.png)
![[1-(Oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride](/img/structure/B2933296.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2933297.png)
![ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2933300.png)



![2-[2-(4-ethylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2933309.png)
![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2933310.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2933311.png)